molecular formula C11H11BrN2O4S B8079791 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid

Cat. No.: B8079791
M. Wt: 347.19 g/mol
InChI Key: OZJLGIVNMFKHRW-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid is an organic compound with the molecular formula C11H11BrN2O4S. This compound is characterized by the presence of a bromine atom, an ethoxycarbonyl group, and a thioureido group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid typically involves the reaction of 2-amino-5-bromobenzoic acid with ethoxycarbonyl isothiocyanate. The reaction is carried out in acetonitrile at reflux temperature for about 5 hours. The product is then isolated by filtration as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The thioureido group can participate in redox reactions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Can be carried out using acidic or basic conditions.

    Oxidation and Reduction: Various oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be used.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Produces the corresponding carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific redox reaction.

Scientific Research Applications

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The bromine atom and thioureido group may play roles in binding to proteins or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzoic acid: A precursor in the synthesis of 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid.

    Ethoxycarbonyl isothiocyanate: Another precursor used in the synthesis.

    Other substituted benzoic acids: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to the combination of its bromine atom, ethoxycarbonyl group, and thioureido group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-2-(ethoxycarbonylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O4S/c1-2-18-11(17)14-10(19)13-8-4-3-6(12)5-7(8)9(15)16/h3-5H,2H2,1H3,(H,15,16)(H2,13,14,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJLGIVNMFKHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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